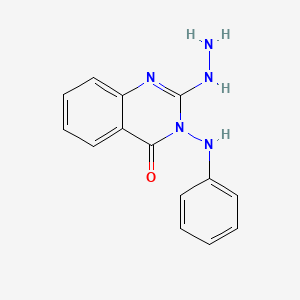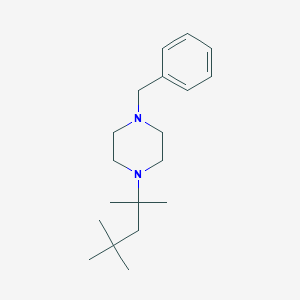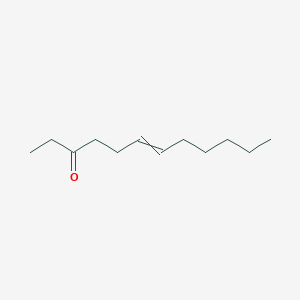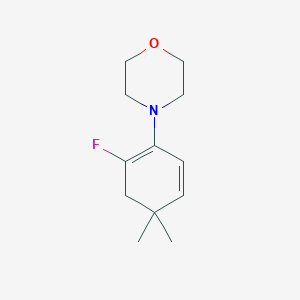
1-(2,6-Dibromophenyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- is a chemical compound with the molecular formula C10H5Br2NO2 It is a derivative of pyrrole-2,5-dione, where the hydrogen atom at the nitrogen position is replaced by a 2,6-dibromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- typically involves the reaction of pyrrole-2,5-dione with 2,6-dibromophenylamine under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with 2,6-dibromophenylamine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in an aqueous medium at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- may involve large-scale synthesis using similar methods as described above, with optimizations for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the differentiation of mesenchymal stem cells into endothelial cells, facilitating rapid endothelialization after vascular injury. This process involves the upregulation of endothelial markers such as CD31 and the inhibition of neointima formation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without the 2,6-dibromophenyl group.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A bismaleimide derivative with different substituents.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: A similar compound with a methylphenyl group instead of a dibromophenyl group .
Uniqueness
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- is unique due to the presence of the dibromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H5Br2NO2 |
|---|---|
Peso molecular |
330.96 g/mol |
Nombre IUPAC |
1-(2,6-dibromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |
Clave InChI |
CYDNMENAEXKFBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)N2C(=O)C=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
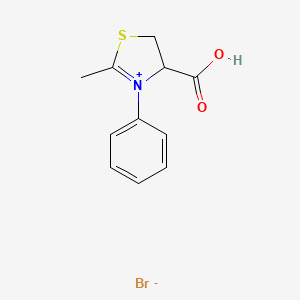
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
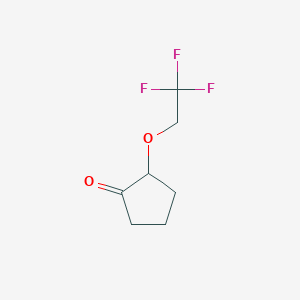
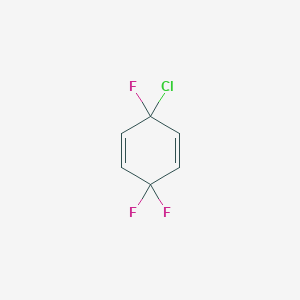
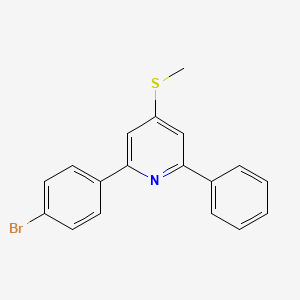
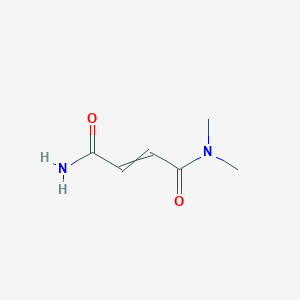
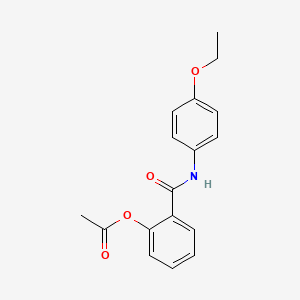
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
